molecular formula C9H8N2O4 B1274966 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 57463-01-1

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1274966
CAS No.: 57463-01-1
M. Wt: 208.17 g/mol
InChI Key: JIRMEYNXGZSORX-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the nitration of 2-methylbenzoxazine derivatives. One common method is the nitration of 2-methylbenzoxazine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Major Products

    Reduction: 2-Methyl-6-amino-2H-benzo[B][1,4]oxazin-3(4H)-one.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation: 2-Carboxy-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one or 2-Formyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one.

Scientific Research Applications

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
  • 2-Methyl-6-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
  • 2-Methyl-6-bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Uniqueness

2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-6-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRMEYNXGZSORX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400423
Record name 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57463-01-1
Record name 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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